molecular formula C9H12BrNO B8666932 2-Methoxy-2-(3-bromophenyl)ethanamine

2-Methoxy-2-(3-bromophenyl)ethanamine

Cat. No. B8666932
M. Wt: 230.10 g/mol
InChI Key: CNINIIWEUVZROX-UHFFFAOYSA-N
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Patent
US04629737

Procedure details

1-Methoxy-1-(3-bromophenyl)acetonitrile was prepared from 3-bromobenzaldehyde dimethyl acetal and trimethylsilyl cyanide, using zinc iodide as catalyst, by an analogous procedure to that described in Example X1. Reduction of the acetonitrile with lithium aluminium hydride by an analogous procedure to that described in Example X2 gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:11][CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1.C[Si]([C:17]#[N:18])(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>[I-].[Zn+2].[I-].C(#N)C>[CH3:12][O:11][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)[CH2:17][NH2:18] |f:2.3.4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)Br)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CN)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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